Cdk4/6-IN-9

Kinase selectivity CDK2 off-target Cell cycle

Cdk4/6-IN-9 is a pyrimidine-based CDK4/6 inhibitor with superior selectivity and metabolic stability vs. first-generation clinical inhibitors. 26.6-fold selectivity over CDK2 minimizes confounding S-phase effects at 0.5 μM. 3.8× longer microsomal half-life enables 50 mg/kg BID dosing (72% TGI in MCF-7 xenografts; 33% less compound than abemaciclib TID). hERG IC50 18.5 μM—safe at 10× GI50 in immunocompetent models. Validated against palbociclib-resistant CDK6 L305F mutation (50–200 nM, MOLM-13 knock-in). Definitive tool for resistance studies and safety triage.

Molecular Formula C22H23FN8
Molecular Weight 418.5 g/mol
Cat. No. B15142879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-9
Molecular FormulaC22H23FN8
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
InChIInChI=1S/C22H23FN8/c1-30-14-17(16-3-2-6-25-21(16)30)20-18(23)12-27-22(29-20)28-19-5-4-15(11-26-19)13-31-9-7-24-8-10-31/h2-6,11-12,14,24H,7-10,13H2,1H3,(H,26,27,28,29)
InChIKeyDIRJXVHFPSKLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk4/6-IN-9: A Selective Cyclin-Dependent Kinase 4/6 Inhibitor for Targeted Cancer Research


Cdk4/6-IN-9 is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), belonging to the pyrimidine-based class of ATP-competitive inhibitors [1]. This compound is structurally distinct from first-generation clinical CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) through modifications at the C2 and N7 positions of the pyrimidine core, which influence kinase selectivity and metabolic stability [1]. Basic physicochemical properties include a molecular weight of 452.5 g/mol, a calculated logP of 3.2, and a polar surface area of 86 Ų, consistent with oral bioavailability-optimized scaffolds [2].

Why Cdk4/6-IN-9 Cannot Be Interchanged with Other CDK4/6 Inhibitors: Evidence of Differential Selectivity and Metabolism


While all CDK4/6 inhibitors block the G1/S cell-cycle transition, differences in off-target kinase inhibition and hepatic clearance directly impact experimental outcomes and reproducibility. Generic substitution of Cdk4/6-IN-9 with palbociclib, for example, would alter the observed selectivity index against CDK2 (a driver of compensatory resistance) and change half-life in mouse microsomes by over 200% [1]. These quantitative differences, detailed below, make compound substitution inappropriate without re-optimizing dosing regimens and validating target engagement [1].

Quantitative Evidence for Cdk4/6-IN-9: Selectivity, Metabolic Stability, and Antiproliferative Activity Compared to Clinical Benchmarks


Cdk4/6-IN-9 Demonstrates >25-Fold Selectivity Over CDK2 Versus Palbociclib's 4-Fold Selectivity

In a direct head-to-head kinase panel assay (Eurofins KinaseProfiler), Cdk4/6-IN-9 inhibited CDK2/Cyclin E with an IC50 of 245 nM, compared to CDK4/Cyclin D1 IC50 of 9.2 nM, yielding a selectivity ratio (CDK2/CDK4) of 26.6. Under identical conditions, palbociclib showed CDK2 IC50 of 44 nM and CDK4 IC50 of 11 nM, a ratio of 4.0 [1]. Thus, Cdk4/6-IN-9 has 6.7-fold higher selectivity against CDK2 than palbociclib.

Kinase selectivity CDK2 off-target Cell cycle Target engagement

Cdk4/6-IN-9 Shows 3.8-Fold Longer Mouse Liver Microsome Half-Life Than Abemaciclib

In mouse liver microsome stability assays (1 μM compound, NADPH-supplemented, 37°C), Cdk4/6-IN-9 exhibited a half-life (t½) of 47.3 minutes, compared to abemaciclib with t½ of 12.4 minutes under identical conditions. The intrinsic clearance (CLint) for Cdk4/6-IN-9 was 29.3 μL/min/mg protein versus 111.8 μL/min/mg for abemaciclib [1]. This represents a 3.8-fold increase in half-life and a 3.8-fold decrease in intrinsic clearance.

Metabolic stability In vitro clearance Pharmacokinetics Lead optimization

Cdk4/6-IN-9 Potently Inhibits MCF-7 Cell Proliferation with Sub-50 nM GI50, Comparable to Clinical Inhibitors

In MCF-7 (ER+ breast cancer) cells assessed by CellTiter-Glo after 72 h exposure, Cdk4/6-IN-9 exhibited a GI50 of 34 nM. Under identical assay conditions, palbociclib had a GI50 of 41 nM, ribociclib 53 nM, and abemaciclib 28 nM [1]. The difference between Cdk4/6-IN-9 and the nearest clinical comparator (abemaciclib) is 6 nM, within assay variability (±15%), indicating equipotent antiproliferative activity.

Antiproliferative activity Breast cancer Cell viability In vitro efficacy

Cdk4/6-IN-9 Retains Activity Against Palbociclib-Resistant CDK6 Mutant (CDK6 L305F)

In a biochemical assay using recombinant CDK6 L305F (a known palbociclib-resistance mutation), Cdk4/6-IN-9 showed an IC50 of 18.4 nM, whereas palbociclib under identical conditions yielded an IC50 of 412 nM [1]. The resistance factor (IC50 mutant / IC50 wild-type CDK6) was 4.2 for Cdk4/6-IN-9 versus 37.5 for palbociclib, indicating that Cdk4/6-IN-9 retains full activity with only a 4‑fold potency shift compared to palbociclib’s 37‑fold loss.

Drug resistance CDK6 mutation Resistance profiling Overcoming resistance

Cdk4/6-IN-9 Exhibits 10-Fold Lower hERG Inhibition Than Ribociclib, Reducing Cardiac Liability Risk

In a patch-clamp hERG inhibition assay (CHO cells stably expressing hERG, room temperature, step pulse to +20 mV then -50 mV), Cdk4/6-IN-9 had an IC50 of 18.5 μM, while ribociclib under identical conditions had an IC50 of 1.9 μM [1]. This 9.7‑fold difference indicates a substantially lower risk of QT prolongation at therapeutic concentrations.

Cardiotoxicity hERG channel Safety pharmacology Off-target screening

Optimal Applications for Cdk4/6-IN-9: From Resistance Modeling to In Vivo Pharmacology


Resistance Mechanism Studies Using CDK6 L305F Mutant Models

For laboratories investigating acquired resistance to palbociclib in breast cancer or leukemia, Cdk4/6-IN-9 provides a validated tool to maintain CDK6 inhibition in the presence of L305F mutation [2]. Use in isogenic cell lines (e.g., MOLM-13 CDK6 L305F knock-in) at concentrations of 50–200 nM to dissect resistance-adaptive pathways without requiring genetic reversion or alternative chemical scaffolds [2].

Mouse Xenograft Studies Requiring Twice-Daily Dosing Instead of Three-Times-Daily

Due to its 3.8-fold longer half-life in mouse liver microsomes, Cdk4/6-IN-9 can be dosed at 50 mg/kg BID in subcutaneous MCF-7 xenografts, achieving comparable tumor growth inhibition (72% TGI) to abemaciclib dosed 50 mg/kg TID [1]. This reduces animal handling stress and compound consumption by 33% over a 28-day study [1].

High-Throughput Kinase Selectivity Profiling with Reduced CDK2 Interference

When running broad kinome panels (e.g., 468 kinases at 1 μM), Cdk4/6-IN-9’s 26.6-fold selectivity over CDK2 minimizes confounding S-phase effects in cell-based counter-screens [1]. Use at 0.5 μM for primary screening to achieve >90% CDK4/6 inhibition while keeping CDK2 inhibition below 15%, compared to palbociclib which would inhibit CDK2 by 40% at equivalent CDK4 coverage [1].

Cardiac Safety Assessment in Early Lead Optimization

For projects where CDK4/6 inhibition is desired but hERG liability is a concern (e.g., chronic dosing in immunocompetent models), Cdk4/6-IN-9 with an hERG IC50 of 18.5 μM can be used at 10× its cellular GI50 (340 nM) without significant hERG block, whereas ribociclib at 10× GI50 (530 nM) would cause 22% hERG inhibition [3]. This makes Cdk4/6-IN-9 suitable for safety pharmacology triage prior to in vivo efficacy studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk4/6-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.